molecular formula C12H16N2O2 B5515397 N-(4-hydroxyphenyl)piperidine-1-carboxamide

N-(4-hydroxyphenyl)piperidine-1-carboxamide

Cat. No.: B5515397
M. Wt: 220.27 g/mol
InChI Key: LFMZTZPPJIZPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-hydroxyphenyl)-1-piperidinecarboxamide is 220.121177757 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Disposition

A study on the metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlights the compound's extensive biotransformation and elimination primarily via feces. It underlines the significance of understanding the metabolic pathways of such compounds for their effective therapeutic application (Renzulli et al., 2011).

Receptor Binding Studies

Research involving sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in patients with suspected primary breast cancer showcases the utility of piperidine derivatives in visualizing primary tumors, indicating their potential in non-invasive cancer diagnostics (Caveliers et al., 2002).

Pharmacokinetics and Pharmacology

Alfentanil pharmacokinetics in humans demonstrates the compound's metabolism, offering insights into the clinical pharmacology of opioids. This study underscores the relevance of pharmacokinetic profiling in optimizing dosing strategies to enhance therapeutic outcomes (Meuldermans et al., 1988).

Medical Imaging Applications

The use of [11C]WAY-100635 for delineating 5-HT1A receptors in the human brain with PET imaging highlights the applications of piperidine derivatives in studying receptor dynamics in vivo, facilitating research into psychiatric and neurological disorders (Pike et al., 1995).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “N-(4-Hydroxyphenyl)glycine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(4-hydroxyphenyl)-1-piperidinecarboxamide” were not found, a study on “N-(4-hydroxyphenyl)retinamide” suggests that new formulations and inhibition of cytochrome P450 (CYP) metabolism are viable options to increase exposure in the future .

Properties

IUPAC Name

N-(4-hydroxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-11-6-4-10(5-7-11)13-12(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMZTZPPJIZPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.